![molecular formula C12H10O4 B14484544 [1,1'-Biphenyl]-2,3',4',5-tetrol CAS No. 63710-11-2](/img/structure/B14484544.png)
[1,1'-Biphenyl]-2,3',4',5-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2,3’,4’,5-tetrol: is an organic compound that consists of two connected phenyl rings with four hydroxyl groups attached at the 2, 3’, 4’, and 5 positions. This compound is part of the biphenyl family, known for its aromatic properties and structural versatility. The presence of multiple hydroxyl groups makes it a polyphenol, which can exhibit unique chemical and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,4’,5-tetrol can be achieved through various methods, including:
Grignard Reaction: This involves the reaction of phenyl magnesium bromide with a suitable biphenyl derivative under anhydrous conditions to form the desired compound.
Electrophilic Substitution: Biphenyl can undergo electrophilic substitution reactions to introduce hydroxyl groups at specific positions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,4’,5-tetrol typically involves large-scale electrophilic substitution reactions, where biphenyl is treated with reagents like sulfuric acid or nitric acid to introduce hydroxyl groups. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Partially hydroxylated biphenyls.
Substitution: Halogenated or alkylated biphenyls.
科学的研究の応用
Chemistry:
Biology and Medicine:
Antioxidant Properties: The compound’s polyphenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Drug Development: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
作用機序
The mechanism by which [1,1’-Biphenyl]-2,3’,4’,5-tetrol exerts its effects involves its interaction with various molecular targets and pathways:
類似化合物との比較
Biphenyl: Lacks hydroxyl groups and exhibits different chemical reactivity and biological activity.
Hydroxybiphenyls: Compounds like 4-hydroxybiphenyl have fewer hydroxyl groups and different properties.
Uniqueness:
特性
CAS番号 |
63710-11-2 |
|---|---|
分子式 |
C12H10O4 |
分子量 |
218.20 g/mol |
IUPAC名 |
4-(2,5-dihydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6,13-16H |
InChIキー |
FEJPFUUENACMAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


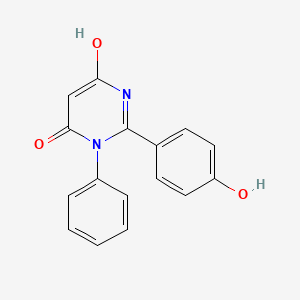
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
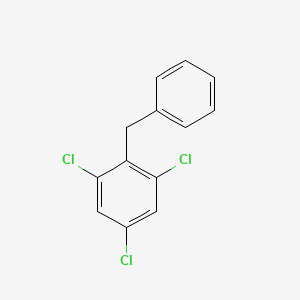

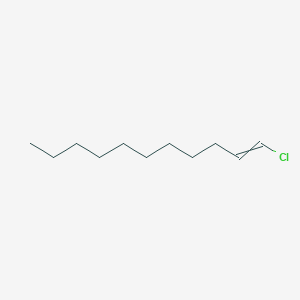
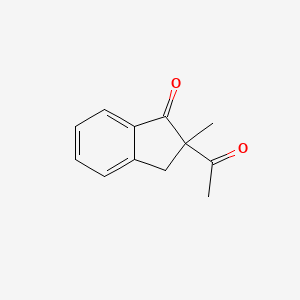
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
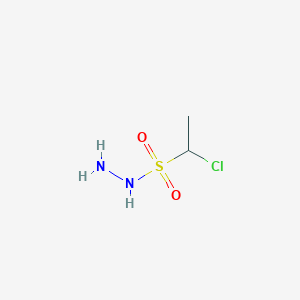
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

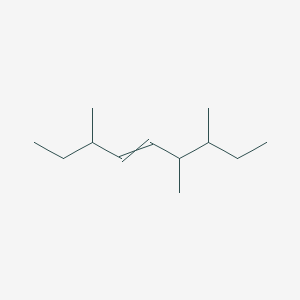
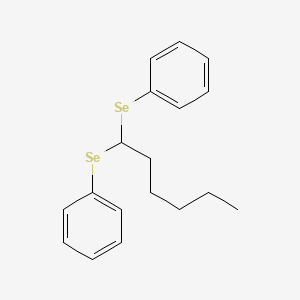
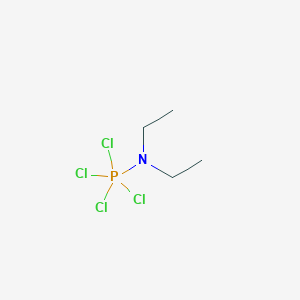
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
